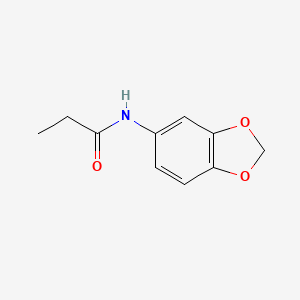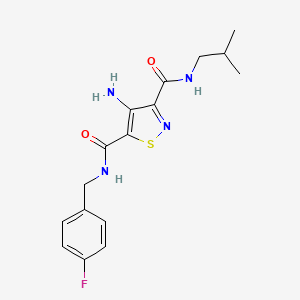![molecular formula C16H25N3O4 B2553898 ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate CAS No. 1797646-46-8](/img/structure/B2553898.png)
ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate is a complex organic compound belonging to the indazole family. This compound is known for its potential applications in medicinal chemistry and pharmaceutical research due to its bioactive properties. It possesses a tert-butoxycarbonyl-protected amine group, which makes it a versatile intermediate for further chemical synthesis and modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate typically involves multiple steps One common route begins with the preparation of the indazole core, followed by functionalization steps to introduce the ethyl acetate and tert-butoxycarbonyl-protected amine groups
Indazole Formation: Starting with appropriate starting materials such as hydrazine derivatives and cyclohexanone, the indazole core is formed through a cyclization reaction.
Industrial Production Methods: On an industrial scale, the production of this compound would involve similar synthetic steps but optimized for larger scale synthesis. Efficient catalysts, high-yield reaction conditions, and continuous flow processes could be employed to maximize throughput and minimize cost.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Oxidation/Reduction: It can participate in oxidation or reduction reactions depending on the functional groups present in its environment.
Common Reagents and Conditions:
Hydrolysis: Typically uses aqueous acids (e.g., HCl) or bases (e.g., NaOH).
Deprotection: Often involves trifluoroacetic acid (TFA) for removing Boc groups.
Oxidation/Reduction: Utilizes oxidizing agents like potassium permanganate or reducing agents like lithium aluminium hydride.
Major Products Formed:
Hydrolysis Product: The corresponding carboxylic acid.
Deprotection Product: The primary amine.
Oxidation/Reduction Products: Various oxidized or reduced derivatives depending on the specific conditions.
Applications De Recherche Scientifique
Ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Employed in the synthesis of fine chemicals and specialized pharmaceuticals.
Mécanisme D'action
The compound’s mechanism of action typically involves its interaction with specific molecular targets, such as enzymes or receptors. Upon deprotection and conversion to its active form, the primary amine can interact with biological molecules, altering their activity. The exact pathways and targets depend on the specific application and the modifications introduced during synthesis.
Comparaison Avec Des Composés Similaires
When compared to other compounds in the indazole family, ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate stands out due to its unique protective groups and functionalization, which offer versatility in further chemical synthesis. Similar compounds include:
Ethyl 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate
N-Boc-protected indazole derivatives
Unsubstituted indazole derivatives
These comparisons highlight the distinctiveness of the compound's structural features and its potential for specific applications.
Conclusion
This compound is a multifaceted compound with extensive applications in various fields of research and industry. Its unique structural attributes and versatile chemical reactivity make it a valuable intermediate in synthetic chemistry and a promising candidate for further investigation in biological and medicinal contexts.
Propriétés
IUPAC Name |
ethyl 2-[7-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydroindazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-5-22-13(20)10-19-9-11-7-6-8-12(14(11)18-19)17-15(21)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEOPOHZSQSYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C2CCCC(C2=N1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2553816.png)


![N-(4-methoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2553823.png)

![1-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine](/img/structure/B2553826.png)
![1,3-dimethyl-2,4-dioxo-7-propyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553827.png)
![3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile](/img/structure/B2553829.png)
![4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine](/img/structure/B2553830.png)



![N-(2,5-difluorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2553835.png)
![(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride](/img/structure/B2553836.png)
